2-[(2-Fluoro-5-nitrophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione
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Overview
Description
2-[(2-Fluoro-5-nitrophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione is a complex organic compound that features a triazine ring substituted with a fluoro-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Fluoro-5-nitrophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione typically involves the reaction of 2-fluoro-5-nitrobenzyl chloride with 1,2,4-triazine-3,5(2H,4H)-dione under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Fluoro-5-nitrophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the fluoro group could yield various substituted triazine derivatives.
Scientific Research Applications
2-[(2-Fluoro-5-nitrophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2-Fluoro-5-nitrophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with molecular targets such as enzymes or receptors. The fluoro-nitrophenyl group can participate in various binding interactions, while the triazine ring can act as a scaffold for further functionalization. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-nitrophenyl isocyanate
- Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate
- Formic acid, (2-fluoro-5-nitrophenyl)methyl ester
Uniqueness
2-[(2-Fluoro-5-nitrophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione is unique due to its specific combination of a fluoro-nitrophenyl group and a triazine ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
61958-85-8 |
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Molecular Formula |
C10H7FN4O4 |
Molecular Weight |
266.19 g/mol |
IUPAC Name |
2-[(2-fluoro-5-nitrophenyl)methyl]-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C10H7FN4O4/c11-8-2-1-7(15(18)19)3-6(8)5-14-10(17)13-9(16)4-12-14/h1-4H,5H2,(H,13,16,17) |
InChI Key |
SLGNJZUBNKNTGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CN2C(=O)NC(=O)C=N2)F |
Origin of Product |
United States |
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